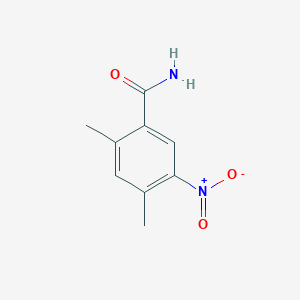

2,4-Dimethyl-5-nitrobenzamide

Description

Properties

CAS No. |

1427503-90-9 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2,4-dimethyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-6(2)8(11(13)14)4-7(5)9(10)12/h3-4H,1-2H3,(H2,10,12) |

InChI Key |

BNGJBYPYZQBUKS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Routes to 2,4 Dimethyl 5 Nitrobenzamide

Established Synthetic Pathways for Benzamide (B126) Derivatives

The traditional synthesis of substituted benzamides, including 2,4-Dimethyl-5-nitrobenzamide, relies on well-documented and robust chemical transformations. These methods offer reliable access to the target molecule through step-wise construction and functionalization of the aromatic core.

Amidation Reactions for Formation of the Benzamide Moiety

The formation of the benzamide functional group is a cornerstone of organic synthesis. For a precursor like 2,4-Dimethyl-5-nitrobenzoic acid, several standard amidation protocols can be employed. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,4-Dimethyl-5-nitrobenzoyl chloride is then reacted with a source of ammonia (B1221849), such as aqueous or gaseous ammonia, to yield the primary amide, this compound.

Alternatively, peptide coupling reagents can be used for the direct amidation of the carboxylic acid without isolating the acyl chloride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating nucleophilic attack by ammonia or an ammonia equivalent. researchgate.net Research on the amidation of structurally similar compounds, such as 4-nitrobenzoic acid, has shown that using activating agents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester in the presence of a base like potassium carbonate can lead to excellent yields of the corresponding amide. lookchemmall.com These established methods provide a versatile toolkit for the efficient formation of the benzamide moiety. nih.gov

Table 1: Comparison of General Amidation Methods

| Method | Activating Agent | Typical Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Formation | Thionyl Chloride / Oxalyl Chloride | SOCl₂, (COCl)₂, NH₃ | High reactivity, generally high yield | Harsh reagents, potential side reactions |

| Coupling Reagents | Carbodiimides (DCC, EDC) | EDC, HOBt, NH₃ | Milder conditions, good for sensitive substrates | Formation of urea (B33335) by-products, cost of reagents |

Nitration Reactions on Dimethylbenzamide Precursors

An alternative synthetic strategy involves the direct nitration of a 2,4-dimethylbenzamide (B3178721) precursor. In this electrophilic aromatic substitution reaction, the regioselectivity is governed by the directing effects of the substituents on the benzene (B151609) ring. The two methyl groups are activating and ortho-, para-directing, while the benzamide group is deactivating and meta-directing.

Starting with 2,4-dimethylbenzamide, the potential sites for nitration are positions 3, 5, and 6.

Position 3: Ortho to the C4-methyl group and meta to the C2-methyl and amide groups.

Position 5: Para to the C2-methyl group, ortho to the C4-methyl group, and meta to the amide group.

Position 6: Ortho to the C2-methyl group and ortho to the amide group.

The directing effects are additive. The powerful ortho-, para-directing influence of the two methyl groups, combined with the meta-directing effect of the amide group, strongly favors substitution at the C5 position, which is para to one methyl, ortho to the other, and meta to the amide. Steric hindrance would likely disfavor substitution at position 3, which is sterically crowded between a methyl group and the amide. Therefore, nitration of 2,4-dimethylbenzamide using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, is expected to yield the desired this compound as the major product. libretexts.org Studies on the nitration of other deactivated monosubstituted benzenes support the predictability of these substitution patterns. cardiff.ac.uk

Synthetic Routes Involving Functional Group Interconversions on Related Precursors

Synthesizing this compound can also be achieved by modifying existing, closely related molecules. This approach is particularly useful when the precursors are commercially available or easily synthesized.

From 2,4-Dimethyl-5-nitrobenzoic Acid: This is the most direct route, involving the amidation of the pre-existing carboxylic acid as detailed in section 2.1.1. The availability of 2,4-Dimethyl-5-nitrobenzoic acid (CAS No. 220504-75-6) makes this a highly viable and efficient pathway. sigmaaldrich.comchemshuttle.com

From 2,4-Dimethyl-5-nitroaniline: The synthesis from 2,4-Dimethyl-5-nitroaniline (CAS No. 2124-47-2) is a multi-step process that requires the conversion of the amino group into a carboxamide group. chemicalbook.com A plausible route involves the Sandmeyer reaction. First, the aniline (B41778) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be reacted with a cyanide salt, typically copper(I) cyanide, to yield 2,4-dimethyl-5-nitrobenzonitrile. The final step is the hydrolysis of the nitrile group to the primary amide. This can be achieved under controlled acidic or basic conditions, often with peroxide to prevent complete hydrolysis to the carboxylic acid.

Exploration of Novel Synthetic Approaches

In line with the growing demand for sustainable and efficient chemical manufacturing, novel synthetic methodologies are being explored for the synthesis of benzamides. These approaches aim to reduce waste, minimize energy consumption, and utilize catalytic systems.

Green Chemistry Methodologies (e.g., Mechanochemical Synthesis)

Green chemistry principles are increasingly being applied to amide bond formation to circumvent the drawbacks of traditional methods, such as the use of hazardous solvents and the generation of stoichiometric waste. researchgate.nettandfonline.com

Mechanochemical synthesis , which uses mechanical energy from grinding or milling to drive chemical reactions, has emerged as a powerful solvent-free alternative. rsc.org Amides can be synthesized by ball-milling carboxylic acids with an amine source. nih.gov For instance, primary amides have been successfully prepared by milling esters with calcium nitride, which serves as a solid source of ammonia. organic-chemistry.org This method avoids bulk solvents and often proceeds rapidly at room temperature. Another mechanochemical approach involves grinding a carboxylic acid with a coupling reagent, such as 2,4,6-trichloro-1,3,5-triazine, and an amine in the presence of a base, which has been shown to be efficient for a variety of amides. rsc.org

Other green approaches include solvent-free reactions, sometimes assisted by microwave irradiation, which can accelerate reaction times and improve yields. tandfonline.com The direct benzoylation of amines using vinyl benzoate (B1203000) under solvent- and catalyst-free conditions represents another clean pathway for forming the benzamide linkage. tandfonline.com

Table 2: Green Synthesis Approaches for Amidation | Method | Key Features | Reagents/Conditions | Advantages | | :--- | :--- | :--- | :--- | | Mechanochemical Synthesis | Solvent-free, driven by mechanical force | Ball milling, esters, Ca₃N₂ or Carboxylic acids, coupling agents | Reduced waste, faster reaction times, no bulk solvents. nih.govorganic-chemistry.org | Scalability can be a challenge | | Solvent-Free Synthesis | No reaction medium, often uses neat reactants | Vinyl benzoate, heat or microwave irradiation | High atom economy, easy product isolation. tandfonline.com | Limited to thermally stable reactants | | Microwave-Assisted Synthesis | Rapid heating using microwave energy | Polar solvents or solvent-free, catalyst-free amination | Drastically reduced reaction times, often higher yields | Requires specialized equipment |

Catalytic Synthesis Routes and Considerations

The development of catalytic methods for benzamide synthesis is a significant area of research, aiming to replace stoichiometric activating agents with more sustainable catalytic alternatives. While many catalytic C-H activation reactions functionalize existing benzamides, other catalytic routes directly form the amide bond. rsc.org

An iodine-mediated domino protocol offers a metal-free approach to synthesize benzamides from ethylarenes. organic-chemistry.org This method uses iodine as a promoter and an oxidant to convert the ethyl group into a carboxamide in a one-pot reaction with aqueous ammonia. While this specific route may not be directly applicable to the dimethylated target, it highlights the potential of metal-free catalytic systems.

Furthermore, catalyst-free amination of halo-nitrobenzoic acids has been achieved using microwave assistance. For example, 2-chloro-5-nitrobenzoic acid reacts with various amines under microwave irradiation without a catalyst to form N-substituted-2-amino-5-nitrobenzoic acids. scispace.com This suggests that a related nucleophilic aromatic substitution on a halogenated precursor could potentially be adapted for the synthesis of this compound. The use of efficient silica-alumina catalysts has also been reported for promoting condensation reactions to form related heterocyclic structures, indicating the potential for solid acid catalysts in amide formation. chemrevlett.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters, including the choice of solvent, temperature, pressure, and the catalytic system.

Solvent Effects on Reaction Outcomes

The selection of a suitable solvent is critical in the synthesis of benzamides as it can significantly influence reaction rates and yields. The solvent's polarity, boiling point, and its ability to dissolve reactants and intermediates play a crucial role. In the context of direct amidation reactions, a range of solvents has been investigated.

For instance, in hafnium-catalyzed direct amidation, ethereal solvents have shown considerable promise. A study demonstrated that diethyl ether provided a high yield of the amide product. diva-portal.org Other ether-based solvents such as tetrahydrofuran (B95107) (THF) and 1,4-dioxane (B91453) also facilitated the reaction, albeit with slightly lower efficiencies. diva-portal.org The effect of different solvents on the yield of a model amidation reaction is detailed in the table below.

| Solvent | Reaction Time | Isolated Yield (%) |

|---|---|---|

| Diethyl ether | 3 days | 88 |

| Tetrahydrofuran (THF) | 3 days | 76 |

| 1,4-dioxane | 3 days | 64 |

| Methyl tert-butyl ether (MTBE) | 3 days | 47 |

| Toluene | 3 days | 17 |

| Dichloromethane | 3 days | 7 |

In some cases, solvent-free conditions, particularly under microwave irradiation, have been explored for the synthesis of amides from carboxylic acids and primary amines, offering a greener alternative by reducing solvent waste. researchgate.net

Temperature and Pressure Influence on Reaction Kinetics

Pressure is another factor that can influence reaction kinetics, particularly in reactions involving gaseous reactants or products. While many amidation reactions are conducted at atmospheric pressure, the use of a sealed vessel can lead to an increase in pressure, especially when reactions are heated above the solvent's boiling point, as is common in microwave synthesis. scispace.com For specific catalytic systems, such as those involving gaseous ammonia, the reaction may be carried out under a defined pressure of the reactant gas.

The following table illustrates the effect of temperature on the yield of a model amidation reaction.

| Temperature (°C) | Yield (%) |

|---|---|

| Room Temperature | Low |

| 80 | 82 (Optimal) |

| 100 | Lower (Decomposition observed) |

Catalyst Selection and Loading

The choice of catalyst is paramount for the successful and efficient synthesis of this compound via direct amidation. A variety of catalysts have been developed for this purpose, broadly categorized into Lewis acids and Brønsted acids.

Boron-based catalysts , such as boric acid and borate (B1201080) esters, have emerged as effective and environmentally benign catalysts for amide formation. catalyticamidation.infoucl.ac.uk They are attractive due to their low toxicity and ready availability.

Group (IV) metal catalysts , particularly those based on titanium and zirconium, have also been extensively studied. Compounds like titanium(IV) chloride (TiCl₄), zirconium(IV) chloride (ZrCl₄), and titanium(IV) fluoride (B91410) (TiF₄) have been shown to catalyze the direct amidation of carboxylic acids. diva-portal.orgrsc.org For instance, TiF₄ has been reported to be an efficient catalyst for the amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene, with catalyst loadings as low as 5-10 mol%. rsc.org However, it was noted in one study that 4-nitrobenzoic acid failed to undergo amidation under their specific TiF₄-catalyzed conditions, suggesting that the electronic nature of the substrate is a critical factor. rsc.org

Palladium-based catalysts have also been utilized, often in carbonylation reactions to produce amides from aryl halides. nih.gov For direct amidation, palladium acetate (B1210297) in combination with a phosphine (B1218219) ligand like BINAP has been used. nih.gov

The catalyst loading is another important variable to optimize. While higher catalyst loading may increase the reaction rate, it also adds to the cost and can complicate product purification. The optimal loading is typically determined by balancing reaction efficiency with these practical considerations. Studies have shown that catalyst loading can be varied, for example, from 5 mol% to 10 mol% to achieve high yields. mdpi.comrsc.org

The table below summarizes various catalysts used in amidation reactions.

| Catalyst Type | Specific Catalyst Example | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Boron-based | Boric Acid | Solvent-free, heating | catalyticamidation.info |

| Group (IV) Metal | Titanium(IV) fluoride (TiF₄) | Toluene, reflux | rsc.org |

| Group (IV) Metal | Zirconium(IV) chloride (ZrCl₄) | Various solvents | diva-portal.org |

| Palladium-based | Palladium acetate (Pd(OAc)₂) / BINAP | Toluene, 100 °C | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 5 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In the ¹H NMR spectrum of 2,4-Dimethyl-5-nitrobenzamide, distinct signals are expected for the aromatic protons, the amide protons, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups, as well as the amide functionality.

The two aromatic protons would appear as singlets due to their isolation from neighboring protons. The proton at position 6 is anticipated to be the most deshielded due to the strong electron-withdrawing effect of the adjacent nitro group, likely resonating at a higher chemical shift compared to the proton at position 3. The two methyl groups at positions 2 and 4 will each produce a singlet, with their chemical shifts being similar but distinguishable in a high-resolution spectrum. The two protons of the primary amide (-CONH₂) are expected to appear as two separate broad singlets due to restricted rotation around the C-N bond and their different spatial environments relative to the rest of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 7.3 - 7.5 | s |

| H-6 | ~ 8.0 - 8.2 | s |

| -CH₃ (at C-2) | ~ 2.3 - 2.5 | s |

| -CH₃ (at C-4) | ~ 2.4 - 2.6 | s |

| -CONH₂ | ~ 7.5 - 8.5 | br s (2H) |

Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field (highest ppm value). The aromatic carbons will resonate in the typical aromatic region (δ 120-150 ppm). The carbons directly attached to the nitro group (C-5) and the carbonyl group (C-1) will be significantly deshielded. Conversely, the carbons bearing the methyl groups (C-2 and C-4) will be shielded relative to the other substituted aromatic carbons. The two methyl carbons will appear at high field.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 135 - 140 |

| C-2 | ~ 138 - 142 |

| C-3 | ~ 130 - 135 |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 145 - 150 |

| C-6 | ~ 120 - 125 |

| -C=O | ~ 165 - 170 |

| -CH₃ (at C-2) | ~ 18 - 22 |

| -CH₃ (at C-4) | ~ 20 - 24 |

Note: These are predicted values based on general principles and data for similar compounds like 2,4-Dimethyl-5-nitrobenzoic acid. nih.gov Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, no cross-peaks are expected between the aromatic protons as they are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would definitively link the signals of the aromatic protons (H-3 and H-6) to their corresponding carbon atoms (C-3 and C-6) and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons, and from the aromatic protons to neighboring carbons, thereby confirming the substitution pattern on the benzene (B151609) ring. Correlations from the amide protons to the carbonyl carbon would also be expected.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. While specific experimental data for the target molecule is scarce, data for the closely related isomers, 2,3-Dimethyl-5-nitrobenzamide and 3,4-Dimethyl-5-nitrobenzamide, provide valuable reference points. cdnsciencepub.com

Key expected vibrational modes include the N-H stretching of the amide, the C=O stretching of the amide, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic and methyl groups, and various aromatic C=C stretching and bending vibrations.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretching (amide) | 3400 - 3100 | Medium-Strong |

| C-H Stretching (aromatic) | 3100 - 3000 | Medium |

| C-H Stretching (methyl) | 3000 - 2850 | Medium |

| C=O Stretching (Amide I) | 1680 - 1640 | Strong |

| N-H Bending (Amide II) | 1640 - 1590 | Medium-Strong |

| C=C Stretching (aromatic) | 1600 - 1450 | Medium-Weak |

| NO₂ Asymmetric Stretching | 1560 - 1520 | Strong |

| NO₂ Symmetric Stretching | 1360 - 1330 | Strong |

| C-N Stretching | 1400 - 1200 | Medium |

Note: These ranges are based on general spectroscopic principles and data from related nitrobenzamide compounds. tandfonline.comresearchgate.netresearchgate.netnih.gov

Raman Spectroscopy

Strong Raman signals are expected for the symmetric stretching of the nitro group and the aromatic ring breathing modes. The C-H stretching vibrations of the methyl groups and the aromatic ring would also be prominent. The C=O stretching of the amide group, while strong in the IR, would likely be weaker in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretching (aromatic) | 3100 - 3000 | Strong |

| C-H Stretching (methyl) | 3000 - 2850 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| NO₂ Symmetric Stretching | 1360 - 1330 | Strong |

| C=C Stretching (aromatic) | 1600 - 1450 | Medium |

| C=O Stretching | 1680 - 1640 | Weak-Medium |

Note: These are predicted values based on general spectroscopic principles. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For this compound, ESI-MS in positive ion mode is expected to prominently show the protonated molecular ion, [M+H]⁺. Given the molecular formula C₉H₁₀N₂O₃, the molecular weight is approximately 194.18 Da. Therefore, a peak at an m/z (mass-to-charge ratio) of approximately 195.2 would confirm the molecular weight of the compound. rsc.org Further fragmentation under ESI-MS conditions can occur. A common fragmentation pathway for amides involves the cleavage of the amide bond. mdpi.com This would lead to the formation of characteristic fragment ions, providing further structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This technique is ideal for analyzing complex mixtures, allowing for the separation, identification, and quantification of individual components. In the context of this compound, LC-MS would be employed to determine its purity and to identify it within a reaction mixture or biological matrix. acs.orgijpbs.com The compound would first be separated on an HPLC column, and the retention time would serve as an initial identifier. The eluent would then be introduced into the mass spectrometer, typically using an ESI source, to obtain mass and fragmentation data for definitive identification. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. etamu.edu The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in a GC column before entering the mass spectrometer for ionization and detection. etamu.edu Ionization in GC-MS is commonly achieved through Electron Ionization (EI), which is a high-energy process that causes extensive fragmentation. nih.gov

The fragmentation pattern of this compound in GC-MS would be a unique "fingerprint." For nitroaromatic compounds, characteristic fragment ions are observed due to the presence of the nitro group. nih.gov These include losses corresponding to [M-O], [M-NO], and [M-NO₂]. nih.gov Analysis of the closely related compound, 2,4-Dimethyl-5-nitrobenzoic acid, shows a complex fragmentation pattern with numerous peaks, which aids in its identification via spectral libraries. nih.gov

Table 1: Predicted GC-MS Fragmentation for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 194 |

| [M-NH₂]⁺ | Loss of amino group | 178 |

| [M-NO]⁺ | Loss of nitric oxide | 164 |

| [M-NO₂]⁺ | Loss of nitrogen dioxide | 148 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which causes electronic transitions from lower to higher energy molecular orbitals. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains several chromophores: the nitro-substituted benzene ring and the amide carbonyl group. These groups lead to characteristic electronic transitions, primarily π→π* and n→π*. scirp.org

π→π transitions:* These are high-energy transitions associated with the conjugated π-system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands.

n→π transitions:* These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups. These absorptions are generally weaker.

Studies on similar 4-nitrobenzamide (B147303) derivatives show strong absorption peaks in the UV-Vis spectrum. mdpi.comijpbs.com For example, various N-substituted 4-nitrobenzamides exhibit λmax values in the range of 410-450 nm. ijpbs.com N-(2,2-diphenylethyl)-4-nitrobenzamide shows absorption maxima at 239 nm and 289 nm. mdpi.com The presence of the electron-donating dimethyl groups and the electron-withdrawing nitro and benzamide (B126) groups on the aromatic ring will influence the energy of these transitions and thus the precise λmax values for this compound. The extended conjugation between the electron-donating and electron-withdrawing groups is expected to shift the absorption to longer wavelengths.

X-ray Diffraction (XRD) for Single Crystal Structural Elucidation

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in a solid state. It provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net

While specific crystal structure data for this compound was not found in the search, analysis of closely related structures provides valuable insights into the expected molecular geometry and crystal packing. For instance, the crystal structure of 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide has been determined. researchgate.netnih.gov The data reveals a monoclinic crystal system and provides detailed atomic coordinates, bond lengths, and angles. researchgate.netnih.gov Similarly, the structures of other nitrobenzoate derivatives have been elucidated, showing how intermolecular forces like hydrogen bonds and C-H···π interactions stabilize the crystal packing. nih.govresearchgate.net It is expected that in the crystal structure of this compound, the amide group would participate in hydrogen bonding, forming dimers or extended chains, which is a common motif in the crystal structures of primary amides.

Table 2: Illustrative Crystal Data for a Related Compound, 5-Dimethylamino-N,N-dimethyl-2-nitrobenzamide nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.8581 (2) |

| b (Å) | 7.2921 (2) |

| c (Å) | 10.5183 (3) |

| β (°) | 104.663 (1) |

| Volume (ų) | 583.09 (3) |

Crystal Growth Techniques and Optimization

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound is required. A common and effective method for growing single crystals of organic compounds is the slow evaporation solution growth technique. researchgate.net

This process involves dissolving the purified this compound in a suitable solvent or a mixture of solvents in which it has moderate solubility. The choice of solvent is critical and is often determined empirically. Solvents like ethanol, ethyl acetate (B1210297), or acetone (B3395972) are common choices. nih.govacs.org The saturated or near-saturated solution is then filtered to remove any particulate matter and left undisturbed in a vessel that allows for slow evaporation of the solvent at a constant temperature, often room temperature. nih.gov As the solvent evaporates, the solution becomes supersaturated, promoting nucleation and the gradual growth of crystals. The rate of evaporation is carefully controlled to prevent the formation of multiple small crystals or polycrystalline aggregates, ensuring the growth of a single, well-defined crystal suitable for XRD analysis.

Crystallographic Data Analysis

Following a comprehensive search of crystallographic databases and scholarly articles, no specific experimental single-crystal X-ray diffraction data for this compound could be located. Consequently, a detailed analysis of its hydrogen bonding networks, torsion angles, and crystal packing is not possible at this time.

While crystallographic information for structurally related compounds—such as other nitrobenzamides or dimethyl-substituted aromatic compounds—is available, a discussion of these would fall outside the strict scope of this article, which is focused solely on this compound. nih.govresearchgate.netnih.govrsc.orgresearchgate.netmdpi.comiucr.orgresearchgate.netiucr.orgevitachem.com The principles of single-crystal X-ray diffraction allow for the precise determination of molecular geometry and intermolecular interactions in the solid state, which would be essential for a thorough understanding of this compound's structural characteristics. unimi.itkrossing-group.deuib.no

Should crystallographic data for this compound become available in the future, a complete analysis would include:

Hydrogen Bonding Networks: An examination of the intermolecular hydrogen bonds, likely involving the amide (N-H) and nitro (O) groups, which would dictate the formation of dimers or more extended supramolecular architectures. mdpi.comresearchgate.netacs.org

Crystal Packing: A description of how the molecules arrange themselves in the unit cell to form a stable three-dimensional lattice, including an analysis of any π-π stacking or other weak intermolecular interactions. researchgate.net

Without experimental data, any discussion of these parameters would be purely speculative.

Theoretical and Computational Chemistry Studies of 2,4 Dimethyl 5 Nitrobenzamide

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and intermolecular interactions in a simulated environment, such as in a solvent. rsc.org For 2,4-Dimethyl-5-nitrobenzamide, an MD simulation could reveal the flexibility of the amide and nitro groups, the rotational barriers of the methyl groups, and how the molecule interacts with solvent molecules. The Root Mean Square Deviation (RMSD) of the atomic positions over the simulation time can indicate the stability of the molecule's conformation. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. meilerlab.org These models establish a mathematical relationship between a molecule's properties and its calculated molecular descriptors. For a series of related benzamide (B126) derivatives, a QSPR model could be developed to predict properties such as solubility, toxicity, or receptor binding affinity. nih.gov The molecular structure of this compound would be represented by various descriptors (e.g., topological, electronic, steric), and these would be correlated with experimental data to build a predictive model. Such models are valuable in materials science and drug discovery for screening large numbers of compounds. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can be used to predict spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C NMR spectra. nih.govnih.govacs.org Comparing these predicted spectra with experimental results can aid in the structural elucidation and assignment of NMR signals. mdpi.com

Vibrational Frequencies: DFT can also be used to calculate the harmonic vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netq-chem.com The calculated frequencies are often systematically scaled to account for anharmonicity and other approximations in the computational method. researchgate.net For this compound, the predicted vibrational spectrum would show characteristic frequencies for the C=O stretch of the amide, the symmetric and asymmetric stretches of the NO₂ group, and the various vibrations of the substituted benzene (B151609) ring. nih.gov This information is invaluable for interpreting experimental vibrational spectra. youtube.com

Table 3: Illustrative Predicted Vibrational Frequencies for a Nitrobenzamide Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (amide) | 3450 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (methyl) | 2980 |

| C=O Stretch (amide) | 1680 |

| NO₂ Asymmetric Stretch | 1550 |

| NO₂ Symmetric Stretch | 1350 |

Note: This table presents typical frequency ranges for the specified functional groups and does not represent actual calculated values for this compound.

Reaction Mechanisms and Chemical Transformations Involving 2,4 Dimethyl 5 Nitrobenzamide

Electrophilic Aromatic Substitution Patterns on the Benzamide (B126) Ring System

The benzene (B151609) ring of 2,4-Dimethyl-5-nitrobenzamide is substituted with groups that exert competing directing effects in electrophilic aromatic substitution (EAS) reactions. The two methyl groups at positions 2 and 4 are ortho, para-directing and activating, meaning they increase the electron density at the positions ortho and para to themselves and favor electrophilic attack at these sites. Conversely, the nitro group at position 5 and the benzamide group at position 1 are meta-directing and deactivating, withdrawing electron density from the ring and directing incoming electrophiles to the positions meta to them.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the principles of substituent effects provide a predictive framework for its reactivity. For instance, in a reaction such as nitration or halogenation, the incoming electrophile would be expected to predominantly substitute at the 6-position, driven by the directing influence of the 4-methyl group.

| Substituent | Position | Directing Effect | Activating/Deactivating |

| Benzamide | 1 | Meta | Deactivating |

| Methyl | 2 | Ortho, Para | Activating |

| Methyl | 4 | Ortho, Para | Activating |

| Nitro | 5 | Meta | Deactivating |

Reactivity of the Nitro Group: Reduction and Oxidation Pathways

The nitro group is a versatile functional group that can undergo both reduction and, less commonly, oxidation.

Reduction Pathways:

The reduction of the nitro group in this compound to an amino group is a chemically significant transformation, yielding 5-amino-2,4-dimethylbenzamide. This reaction is a standard procedure in organic synthesis and can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst), or chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with hydrochloric acid).

The general reaction for the reduction of the nitro group is as follows:

This compound + Reducing Agent -> 5-Amino-2,4-dimethylbenzamide

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is a clean and efficient method, but care must be taken as it can also reduce other functional groups like alkenes or alkynes if present. Metal/acid reductions are robust but may require harsher conditions.

Oxidation Pathways:

The oxidation of a nitro group is not a common transformation as the nitrogen atom is already in a high oxidation state. Typically, the nitro group is resistant to further oxidation under standard laboratory conditions. The primary focus of reactivity for the nitro group in this compound lies in its reduction to the corresponding amine.

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Reactions

The amide linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that breaks the carbon-nitrogen bond. This can occur under both acidic and basic conditions.

Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of ammonia (B1221849) lead to the formation of 2,4-dimethyl-5-nitrobenzoic acid. Electron-withdrawing groups on the aromatic ring, such as the nitro group, can accelerate the rate of acidic hydrolysis. researchgate.net

Under basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion (or ammonia after protonation) to yield the carboxylate salt of 2,4-dimethyl-5-nitrobenzoic acid.

The general equations for hydrolysis are:

Acidic Hydrolysis: this compound + H₃O⁺ → 2,4-Dimethyl-5-nitrobenzoic acid + NH₄⁺

Basic Hydrolysis: this compound + OH⁻ → 2,4-Dimethyl-5-nitrobenzoate + NH₃

Transamidation Reactions:

Functionalization of Methyl Groups (e.g., Oxidation to Carboxylic Acids)

The two methyl groups on the aromatic ring of this compound can be functionalized, most notably through oxidation to carboxylic acids. The benzylic protons of the methyl groups are susceptible to attack by strong oxidizing agents.

Oxidation of one or both methyl groups would lead to the formation of the corresponding carboxylic acid derivatives. For example, oxidation of the 4-methyl group would yield 2-methyl-5-nitro-1,4-benzenedicarboxylic acid 1-amide, and oxidation of both methyl groups would result in 5-nitro-1,2,4-benzenetricarboxylic acid 1-amide.

Common oxidizing agents for the conversion of benzylic methyl groups to carboxylic acids include potassium permanganate (B83412) (KMnO₄) masterorganicchemistry.com or chromic acid (H₂CrO₄). The reaction conditions, such as temperature and concentration of the oxidizing agent, would need to be carefully controlled to achieve selective oxidation. The presence of the deactivating nitro and benzamide groups might make the oxidation of the methyl groups more challenging compared to simple alkylbenzenes.

| Reagent | Potential Product(s) |

| Strong Oxidizing Agent (e.g., KMnO₄) | 2-Methyl-5-nitro-1,4-benzenedicarboxylic acid 1-amide, 5-Nitro-1,2,4-benzenetricarboxylic acid 1-amide |

Advanced Analytical Methodologies for Detection and Quantification of 2,4 Dimethyl 5 Nitrobenzamide

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like nitrobenzamides. The development of a successful HPLC method hinges on the systematic optimization of the mobile phase and the selection of appropriate column chemistry to ensure efficient separation from matrix components.

Mobile Phase Optimization and Column Chemistry Selection

For the analysis of benzamide (B126) derivatives, reversed-phase chromatography is a common and effective approach. The selection of the stationary phase (column) and the mobile phase composition are critical for achieving optimal separation.

Column Chemistry: C18 columns are frequently utilized for the separation of moderately polar compounds like nitrobenzamides. These columns feature a non-polar stationary phase that retains analytes based on their hydrophobicity. For instance, a sensitive HPLC method for the related compound N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide successfully employed a C18 column for chromatographic separation. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often water with an acid modifier) and an organic solvent. The ratio of these components is adjusted to control the retention time and resolution of the analyte.

Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. An isocratic elution using a mixture of acetonitrile and water (e.g., 70:30 v/v) has been shown to be effective for similar benzamide structures. nih.govresearchgate.net

Acid Modifiers: The addition of a small amount of acid, such as formic acid (e.g., 0.1%), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of silanol groups on the silica-based column packing and ensuring the analyte is in a single ionic form. nih.govresearchgate.net

Table 1: Example HPLC Method Parameters for a Benzamide Analog

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | nih.govresearchgate.net |

| Elution Mode | Isocratic | nih.govresearchgate.net |

| Flow Rate | Not specified |

| Detection | UV Absorbance at 320 nm | nih.govresearchgate.net |

Detector Response and Sensitivity Considerations

The choice of detector is crucial for achieving the required sensitivity and selectivity.

UV-Vis Detection: Nitroaromatic compounds typically possess strong chromophores, making them amenable to ultraviolet-visible (UV-Vis) detection. For a related dimethylbenzamide derivative, detection by UV absorbance at 320 nm provided high sensitivity. nih.govresearchgate.net The specific wavelength for maximum absorbance for 2,4-Dimethyl-5-nitrobenzamide would need to be determined empirically.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers superior selectivity and sensitivity. MS detection confirms the identity of the analyte based on its mass-to-charge ratio and can provide structural information through fragmentation patterns (MS/MS). This technique is particularly valuable for complex matrices where co-eluting peaks might interfere with UV detection. nih.govresearchgate.net

Sensitivity: A well-developed HPLC-UV method for a related compound achieved a limit of detection (LOD) of 0.1 ng and a limit of quantification (LOQ) of 0.2 ng, demonstrating the high sensitivity attainable. nih.govresearchgate.net Fluorescence detection can offer even lower detection limits but may require derivatization if the native compound is not fluorescent. libretexts.org

Gas Chromatography (GC) Method Development

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net For many polar and low-volatility compounds like benzamides, chemical derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov

The analysis of benzamides by GC often involves derivatization to convert the polar amide group into a less polar, more volatile derivative. nih.gov For example, a GC-MS method was developed for N,N-dimethylbenzamide by derivatizing its precursor, dimethylamine, with benzoyl chloride. nih.govresearchgate.net

A typical GC method development for a derivatized benzamide would involve:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5), is often a good starting point. nih.gov

Carrier Gas: Helium is commonly used as the carrier gas. nih.govresearchgate.net

Temperature Programming: A temperature gradient is used to elute compounds with a wide range of boiling points, ensuring sharp peaks and good resolution. The program typically starts at a lower temperature, holds for a short time, and then ramps up to a final temperature.

Injector and Detector Temperatures: The injector and detector temperatures must be high enough to ensure rapid volatilization of the sample and prevent condensation, respectively. For example, a transfer line temperature of 290 °C might be used for a GC-MS system. nih.gov

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Mass Spectrometer (MS) offers definitive identification. nih.gov

Table 2: Illustrative GC-MS Parameters for a Derivatized Benzamide

| Parameter | Condition | Source |

|---|---|---|

| Column | Rtx-5 amine (30 m x 0.32 mm x 1.50 µm) | nih.govresearchgate.net |

| Carrier Gas | Helium | nih.govresearchgate.net |

| Column Flow | 2 mL/min | nih.govresearchgate.net |

| Injector Temp. | Not specified | |

| Detector | Mass Spectrometer (MS) | nih.govresearchgate.net |

| Ion Source Temp. | 230°C | nih.gov |

| Transfer Line Temp. | 290°C | nih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Analytical Performance

Effective sample preparation is critical to remove interfering matrix components, concentrate the analyte, and convert it into a form suitable for analysis. This step is often the most challenging aspect of method development.

Pre-column and Post-column Derivatization Techniques

Derivatization is a chemical reaction used to modify an analyte to enhance its analytical properties, such as volatility for GC or detectability for HPLC. libretexts.org

Pre-column Derivatization: This is the most common approach, where the analyte is derivatized before being introduced into the chromatographic system.

For GC Analysis: Silylation, acylation, and alkylation are common derivatization methods that replace active hydrogens on polar functional groups (like the N-H of a benzamide) with less polar groups, thereby increasing volatility and thermal stability. libretexts.org For instance, reacting the amide with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce a more volatile trimethylsilyl (TMS) derivative. youtube.com

For HPLC Analysis: Derivatization can be used to attach a fluorescent tag to the molecule, significantly enhancing detection sensitivity when using a fluorescence detector. libretexts.org Reagents like 3-nitrophenylhydrazine (3-NPH) have been used to derivatize various functional groups to improve detection sensitivity in LC-MS analyses. nih.govresearchgate.net

Post-column Derivatization: In this technique, the derivatization reaction occurs after the analyte has been separated on the column but before it reaches the detector. This approach is less common but can be useful when the derivatized products are not stable enough for pre-column derivatization or are difficult to separate.

Extraction and Purification Methodologies (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Extraction and purification are essential for isolating this compound from the sample matrix, thereby reducing interference and improving analytical accuracy.

Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.com The choice of organic solvent is key; it should readily dissolve the target analyte while minimizing the extraction of interfering substances. For a related benzamide derivative in plasma and tissue samples, LLE using methylene chloride resulted in high recovery (70-80%). nih.govresearchgate.net The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of acidic or basic compounds. youtube.com

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE. sigmaaldrich.com It involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while other components of the sample pass through. The analyte is then eluted with a small volume of a strong solvent. sigmaaldrich.com

Advantages: SPE offers several advantages over LLE, including higher analyte recovery, reduced consumption of organic solvents, and easier automation. sigmaaldrich.commdpi.com

Sorbent Selection: The choice of sorbent depends on the properties of the analyte and the matrix. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) or a polymeric sorbent could be effective for extraction from aqueous samples. nih.gov

Table 3: Comparison of LLE and SPE for Sample Purification

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid mobile phase |

| Solvent Usage | Generally high | Significantly lower |

| Efficiency | Can be less efficient; emulsion formation is a common issue sigmaaldrich.com | More efficient and selective; quantitative recoveries are common sigmaaldrich.com |

| Automation | Difficult to automate | Easily automated |

| Example Application | Extraction of a benzamide analog from plasma using methylene chloride nih.govresearchgate.net | Extraction of various drugs from biological samples using polymeric sorbents nih.gov |

Method Validation for Robustness, Specificity, Accuracy, and Precision

The validation of analytical methods is a critical process to ensure that a chosen method is suitable for its intended purpose, providing reliable, reproducible, and accurate data for the quantification of this compound. This process involves a series of experiments to verify the performance characteristics of the method, including its robustness, specificity, accuracy, and precision.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage and its suitability for transfer between different laboratories or instruments. The evaluation of robustness is typically considered during the development phase.

For a High-Performance Liquid Chromatography (HPLC) method, several parameters are intentionally varied to assess the impact on the results, such as the resolution between peaks, peak tailing, and the quantitative outcome.

Research Findings: In a typical robustness study for an HPLC method, critical parameters are identified and varied within a predefined range. The effect of these variations on the analytical results is then statistically evaluated. While specific studies on this compound are not detailed in the provided literature, a representative robustness study would involve the following parameters.

Table 1: Representative Robustness Study Parameters and Acceptance Criteria for HPLC Analysis

| Parameter | Variation | Acceptance Criteria |

|---|---|---|

| Mobile Phase Composition | ± 2% Organic Solvent | System suitability parameters met; Relative Standard Deviation (RSD) of results ≤ 2.0% |

| pH of Mobile Phase Buffer | ± 0.2 units | System suitability parameters met; RSD of results ≤ 2.0% |

| Column Temperature | ± 5 °C | System suitability parameters met; RSD of results ≤ 2.0% |

| Flow Rate | ± 10% | System suitability parameters met; RSD of results ≤ 2.0% |

| Detection Wavelength | ± 2 nm | System suitability parameters met; RSD of results ≤ 2.0% |

This table is representative of a typical robustness study for an HPLC method. The specific variations and acceptance criteria would be established during method development.

The results from such a study would demonstrate the operational limits within which the method can be reliably performed without significant impact on accuracy and precision.

Specificity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For stability-indicating methods, this is a crucial parameter.

Forced Degradation Studies: To demonstrate specificity, forced degradation (or stress testing) is performed on this compound to intentionally produce degradation products. nih.govbiomedres.us The analytical method must be able to separate the intact drug from these potential degradants, ensuring that the reported concentration is solely that of the active compound.

Typical stress conditions include:

Acid Hydrolysis: Treatment with acids (e.g., 0.1 N HCl) at elevated temperatures. iajpr.com

Base Hydrolysis: Treatment with bases (e.g., 0.1 N NaOH) at elevated temperatures.

Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂). iajpr.com

Thermal Degradation: Exposure to dry heat at high temperatures. iajpr.com

Photolytic Degradation: Exposure to UV or fluorescent light. iajpr.com

The stressed samples are then analyzed, and the peak for this compound is checked for purity using techniques like photodiode array (PDA) detection to ensure it is free from co-eluting peaks of any degradation products. The method's ability to separate the analyte from known related substances or synthetic impurities would also be evaluated.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by spike recovery studies. A known amount of pure this compound is added (spiked) into a blank matrix (e.g., a placebo formulation) at different concentration levels. The samples are then analyzed, and the percentage of the analyte recovered is calculated.

Research Findings: Accuracy is typically assessed at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Each level is often prepared in triplicate.

Table 2: Representative Accuracy Data from a Spike Recovery Study

| Spike Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80 | 80.0 | 79.2 | 99.0% |

| 100 | 100.0 | 100.5 | 100.5% |

| 120 | 120.0 | 118.9 | 99.1% |

| Average | 99.5% |

This table presents illustrative data. Acceptance criteria for recovery are typically within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:

Repeatability (Intra-assay Precision): Assesses the precision over a short interval of time with the same analyst and equipment. It is determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).

Intermediate Precision (Inter-assay Ruggedness): Expresses the variation within the same laboratory, but considers variations such as different days, different analysts, or different equipment.

The precision is expressed as the Relative Standard Deviation (RSD) of the series of measurements.

Research Findings: For a validated method, the RSD for both repeatability and intermediate precision should be within acceptable limits, which for an assay of a major component is typically not more than 2.0%.

Table 3: Representative Precision Data

| Precision Type | Concentration Level | Replicate 1 (% Assay) | Replicate 2 (% Assay) | Replicate 3 (% Assay) | Replicate 4 (% Assay) | Replicate 5 (% Assay) | Replicate 6 (% Assay) | Mean (% Assay) | % RSD |

|---|---|---|---|---|---|---|---|---|---|

| Repeatability | 100% | 99.8 | 100.2 | 99.5 | 100.5 | 99.9 | 100.1 | 100.0 | 0.35% |

| Intermediate Precision (Day 2) | 100% | 100.5 | 99.6 | 100.3 | 99.8 | 100.8 | 100.4 | 100.2 | 0.45% |

This table provides an example of precision results. The acceptance criterion for % RSD is generally ≤ 2.0%.

2,4 Dimethyl 5 Nitrobenzamide As a Chemical Scaffold in Academic Research

Principles of Structural Design and Analog Synthesis within Benzamide (B126) Scaffolds

The structural design of analogs based on the 2,4-Dimethyl-5-nitrobenzamide scaffold follows established principles of medicinal chemistry, focusing on systematic modifications to probe and optimize molecular interactions with biological targets or to build novel supramolecular structures. The core scaffold itself offers several points for diversification.

Key Diversification Points:

Aromatic Ring: The benzene (B151609) ring can be further functionalized, although the existing substituents will direct the position of new groups.

Nitro Group: The electron-withdrawing nitro group can be replaced by other functional groups such as cyano, sulfonyl, or halogen moieties to modulate the electronic properties of the ring and introduce new interaction points.

Methyl Groups: While less commonly modified, the methyl groups could be functionalized, for instance, via benzylic halogenation, to introduce linkers for conjugation to other molecules.

The synthesis of analogs typically begins with the parent carboxylic acid, 2,4-dimethyl-5-nitrobenzoic acid, which can be activated and coupled with a diverse range of amines to generate a library of N-substituted amides. alchempharmtech.comscbt.com Standard peptide coupling reagents are often employed for this purpose.

Table 1: Potential Analog Designs from the this compound Scaffold

| Modification Site | Type of Modification | Potential Change in Property |

|---|---|---|

| Amide Nitrogen | N-Alkylation, N-Arylation | Altered lipophilicity, steric bulk, H-bonding |

| Nitro Group | Reduction to Amine | Introduction of a basic, nucleophilic center |

| Nitro Group | Replacement (e.g., -CN, -SO₂R) | Modified electronic properties and geometry |

This systematic approach to analog synthesis allows researchers to build a focused library of compounds for screening and to develop a comprehensive understanding of how structural changes impact function. drugdiscoverytrends.com

Exploration of Structure-Activity Relationships (SAR) in Related Benzamide Derivatives

While specific SAR studies on this compound are not extensively documented in publicly available literature, the broader class of substituted benzamides has been thoroughly investigated, providing valuable insights. collaborativedrug.comnbinno.comdrugdesign.org SAR explores how the chemical structure of a compound relates to its biological activity. collaborativedrug.com For benzamide derivatives, key structural features that influence activity include the nature and position of substituents on the aromatic ring and on the amide nitrogen.

The methyl groups at the 2- and 4-positions also play a critical role. They increase the lipophilicity of the molecule and provide steric bulk, which can influence how the molecule fits into a binding site. The 2,5-dimethylphenyl scaffold, for example, is a common feature in various antimicrobial compounds. mdpi.com

Table 2: General Structure-Activity Relationships for Substituted Benzamides

| Structural Feature | General Observation in SAR Studies | Potential Implication for this compound |

|---|---|---|

| Aromatic Nitro Group | Often enhances binding affinity through electronic interactions or hydrogen bonding. mdpi.comnih.gov | The 5-nitro group is likely a key determinant of biological activity. |

| Ring Substituent Position | Ortho, meta, and para isomers exhibit different activities and selectivities. | The specific 2,4-dimethyl-5-nitro pattern creates a unique electronic and steric profile. |

| N-Substitution on Amide | Can be tailored to explore specific sub-pockets of a binding site; often crucial for potency. | Derivatization at the amide nitrogen is a primary strategy for optimization. |

These general principles allow researchers to make rational design choices when creating new analogs of this compound for specific biological targets.

Synthetic Utility of the this compound Moiety in Multi-step Organic Transformations

In the context of multi-step organic synthesis, the this compound moiety serves as a versatile intermediate, primarily due to the reactivity of the nitro group. researchgate.netmit.edu This functional group is a synthetic handle that can be readily transformed into other functionalities, most notably an amino group.

The reduction of the aromatic nitro group to an amine is a high-yielding and reliable transformation, which can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl). This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, drastically altering the chemical properties of the scaffold.

The resulting 5-amino-2,4-dimethylbenzamide is a valuable building block for further synthesis. The newly formed amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or carboxylic acids to form a new amide bond.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -OH, -CN, -halogens).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent. byjus.comlearncbse.in

This synthetic versatility makes this compound a useful starting material for the construction of more complex molecules, such as fused heterocyclic systems or compounds with multiple points of diversity for combinatorial chemistry. semanticscholar.org

Potential in Materials Science Research (e.g., Co-crystals, Supramolecular Assemblies)

The field of crystal engineering leverages non-covalent interactions to design and construct ordered solid-state structures with desired physical properties. nih.gov The this compound scaffold possesses key functional groups that are highly effective in directing the formation of co-crystals and other supramolecular assemblies. mdpi.com

The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust and directional hydrogen bonds. Amides frequently form well-defined patterns, such as the common amide-amide R₂(2)(8) homosynthon. mdpi.com The nitro group is also a strong hydrogen bond acceptor.

The combination of the amide and nitro groups provides a high propensity for forming predictable intermolecular interactions, particularly the acid-amide heterosynthon when co-crystallized with carboxylic acids. acs.org These interactions can be used to assemble molecules into specific architectures, such as tapes, sheets, or three-dimensional networks.

Table 3: Potential Supramolecular Synthons involving this compound

| Synthon Type | Interacting Groups | Description |

|---|---|---|

| Amide-Amide Homosynthon | Amide N-H and C=O of two benzamide molecules | A common and robust interaction forming dimeric motifs. mdpi.com |

| Amide-Nitro Heterosynthon | Amide N-H and Nitro O | A potential hydrogen bond between neighboring molecules. |

| Acid-Amide Heterosynthon | Carboxylic acid O-H and Amide C=O; Amide N-H and Acid C=O | A very reliable synthon for co-crystal formation with carboxylic acids. acs.org |

| π-π Stacking | Aromatic rings of two benzamide molecules | Face-to-face or offset stacking of the electron-deficient aromatic rings. |

The methyl groups can influence the packing of these assemblies by introducing steric effects and participating in weaker C-H···O or C-H···π interactions. By carefully selecting co-formers (molecules to be co-crystallized with), it is possible to engineer materials based on the this compound scaffold with tailored properties, such as solubility, stability, or melting point. The study of how molecules like benzamide form twisted, helicoidal crystals highlights the complex relationship between molecular structure and macroscopic morphology. nih.gov

Emerging Research Directions and Future Perspectives for 2,4 Dimethyl 5 Nitrobenzamide Studies

The landscape of chemical synthesis and molecular analysis is undergoing a significant transformation, driven by technological advancements and novel theoretical frameworks. For a specialized compound like 2,4-Dimethyl-5-nitrobenzamide, these evolving paradigms open up new avenues for research, promising deeper insights and expanded applications. Future studies are poised to leverage automation, computational modeling, innovative synthetic strategies, and a more profound understanding of chemical reactivity to unlock the full potential of this and related nitroaromatic molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dimethyl-5-nitrobenzamide, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential nitration and amidation of a dimethylbenzene precursor. Key steps include controlled nitration at the 5-position and amidation under reflux conditions. Reaction temperature (<100°C) and catalyst selection (e.g., copper-based catalysts for nitro group introduction) significantly impact yield and purity. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- 1H/13C NMR : Identify methyl group signals (δ ~2.3–2.5 ppm for CH3) and aromatic protons adjacent to the nitro group (downfield shifts due to electron-withdrawing effects).

- IR Spectroscopy : Monitor asymmetric/symmetric NO2 stretches (~1520 cm⁻¹ and ~1350 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]+ and fragmentation patterns consistent with nitro group loss.

- X-ray Crystallography : Resolve spatial arrangement of substituents (if crystalline) .

Q. What are the solubility challenges associated with this compound, and what solvent systems are optimal for its handling in reactions?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water, ethanol) due to hydrophobic methyl groups. Optimal solvents include DMSO or DMF for reactions, while chloroform/dichloromethane are suitable for crystallization. Solubility can be enhanced via co-solvent systems (e.g., DMSO:water gradients) .

Advanced Research Questions

Q. How can computational methods like DFT or MD simulations aid in understanding the electronic properties or stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) predicts electron density distribution, highlighting the nitro group’s electron-withdrawing effects on the benzamide ring. Molecular Dynamics (MD) simulations assess conformational stability in solvent environments, aiding in crystallinity predictions. These methods also identify potential reactive sites for functionalization .

Q. What strategies can resolve contradictions in reactivity data between this compound and structurally similar nitroaromatic compounds?

- Methodological Answer :

- Substituent Effect Analysis : Compare methyl vs. bulkier groups (e.g., diethylamino) using Hammett plots to quantify electronic contributions.

- Controlled Competition Experiments : Compete derivatives in nucleophilic aromatic substitution reactions to rank reactivity.

- Kinetic Isotope Effects (KIE) : Probe rate-determining steps in disputed mechanisms .

Q. How does the crystal polymorphism of this compound impact its physicochemical properties, and what methods are used to characterize polymorphic forms?

- Methodological Answer : Polymorphs differ in melting points, solubility, and bioavailability. Characterize using:

- PXRD : Distinguish lattice arrangements.

- DSC/TGA : Analyze thermal stability and phase transitions.

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., nitro⋯amide interactions). Evidence from related benzamides shows polymorphism alters bioactivity .

Q. In studying the biological activity of this compound, how can researchers design assays to differentiate its effects from those of its metabolites or degradation products?

- Methodological Answer :

- LC-MS/MS : Track parent compound integrity in biological matrices.

- Metabolite Profiling : Incubate with liver microsomes to identify major metabolites.

- Time-Course Assays : Corrogate activity changes with degradation kinetics. Include negative controls (e.g., heat-inactivated enzyme systems) .

Q. What synthetic modifications to this compound could enhance its selectivity in targeting specific biological pathways?

- Methodological Answer :

- Bioisosteric Replacement : Substitute nitro with cyano or sulfonamide groups to modulate electron density.

- Side Chain Functionalization : Introduce hydrogen-bond donors (e.g., hydroxyl groups) to improve target binding.

- Prodrug Design : Mask the nitro group with enzymatically cleavable protecting groups (e.g., acetyl) for site-specific activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.